![molecular formula C13H8ClNO B14207137 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one CAS No. 631842-15-4](/img/structure/B14207137.png)
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one is a heterocyclic compound that belongs to the class of quinoline derivatives It is characterized by a fused ring system that includes a pyridine ring and a quinoline ring, with a chlorine atom at the 10th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 2-chloronicotinic acid with suitable amines can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact .
化学反応の分析
Types of Reactions
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Medicine: It has shown potential as an anti-cancer agent due to its ability to intercalate with DNA.
Industry: The compound is used in the development of advanced materials with unique electronic properties.
作用機序
The mechanism by which 10-Chloro-6H-pyrido[1,2-A]quinolin-6-one exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity .
類似化合物との比較
Similar Compounds
6H-pyrido[1,2-A]quinolin-6-one: Lacks the chlorine atom at the 10th position.
10-Methyl-6H-pyrido[1,2-A]quinolin-6-one: Contains a methyl group instead of a chlorine atom.
Uniqueness
10-Chloro-6H-pyrido[1,2-A]quinolin-6-one is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its non-chlorinated counterparts .
特性
CAS番号 |
631842-15-4 |
|---|---|
分子式 |
C13H8ClNO |
分子量 |
229.66 g/mol |
IUPAC名 |
10-chlorobenzo[c]quinolizin-6-one |
InChI |
InChI=1S/C13H8ClNO/c14-11-6-3-5-10-12(16)8-9-4-1-2-7-15(9)13(10)11/h1-8H |
InChIキー |
FLJBLCAZPFDCPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=O)C3=C(N2C=C1)C(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)

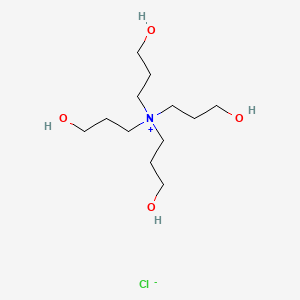
![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
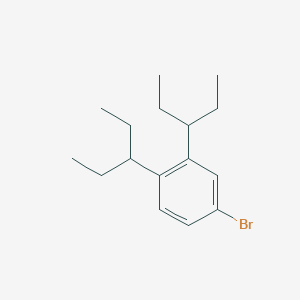

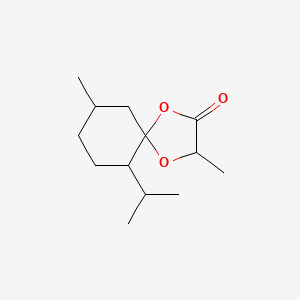

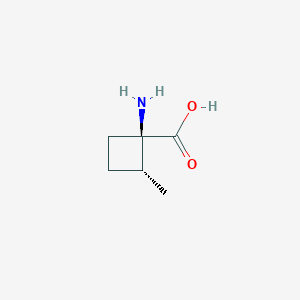
![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)
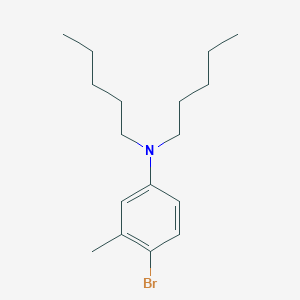
![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)

